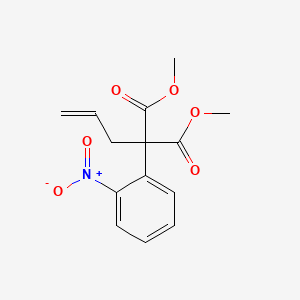

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is an organic compound with the molecular formula C14H15NO6. It is a derivative of malonic acid, featuring an allyl group and a nitrophenyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with an allyl halide in the presence of a base, followed by nitration to introduce the nitrophenyl group. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or acetone

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or aldehydes

Reduction: Reduction of the nitro group to an amine

Substitution: Nucleophilic substitution reactions at the allyl group

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride

Substitution: Sodium hydride or other strong bases in aprotic solvents

Major Products

Oxidation: Carboxylic acids or aldehydes

Reduction: Amines

Substitution: Various substituted malonates

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for multiple functionalization pathways, enabling the creation of diverse chemical entities. For example, it can be used to synthesize chiral malonates through enantioselective phase-transfer catalysis, yielding compounds with high enantiomeric excess .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The nitrophenyl group can be reduced to form reactive intermediates that interact with biological targets, leading to various pharmacological effects .

Biochemical Probes

Due to its unique structural features, this compound is investigated as a biochemical probe. It can help elucidate biochemical pathways and interactions at the molecular level, providing insights into cellular mechanisms and potential drug targets .

Case Studies and Research Findings

-

Synthesis of Chiral Malonates : A study demonstrated the efficient synthesis of chiral malonates via α-alkylation using this compound as a substrate. The process achieved high yields and enantioselectivities, highlighting its utility in producing chiral building blocks for pharmaceuticals .

Reaction Type Yield (%) Enantioselectivity (%) α-Alkylation 99 98 - Biological Activity Assessment : In another study, derivatives of this compound were evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, suggesting potential for development as therapeutic agents .

- Industrial Applications : The compound is also utilized in the production of specialty chemicals and pharmaceuticals due to its ability to undergo diverse chemical reactions efficiently. Industrial methods often involve continuous flow processes to enhance yield and purity during synthesis .

Mécanisme D'action

The mechanism of action of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate involves its interaction with specific molecular targets The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyl malonate

- Diethyl malonate

- Dimethyl 2-allylmalonate

Uniqueness

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is unique due to the presence of both an allyl group and a nitrophenyl group, which confer distinct reactivity and potential applications compared to other malonate derivatives. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.

Activité Biologique

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate (DMAN) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound is characterized by its malonate backbone with an allyl group and a nitrophenyl substituent. The general formula can be represented as C14H15NO6, with a CAS number of 404597-63-3. The synthesis typically involves the reaction of malonic acid derivatives with nitro-substituted phenyl groups under specific conditions to yield the desired product.

Antimicrobial Properties

Recent studies have indicated that DMAN exhibits significant antimicrobial activity. For instance, research has shown that compounds with similar malonate structures often demonstrate antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of electron-withdrawing groups like nitro enhances this activity, as demonstrated in a study where malonamide derivatives were synthesized and evaluated for their antibacterial efficacy. Table 1 summarizes the antibacterial activity of DMAN compared to other malonates:

| Compound | Activity (MIC µg/mL) | Notes |

|---|---|---|

| This compound | 32 | Effective against MRSA |

| Malonamide derivative A | 16 | Superior activity compared to DMAN |

| Malonamide derivative B | 64 | Moderate activity |

Cytotoxicity

In addition to its antimicrobial properties, DMAN has been evaluated for cytotoxic effects against various cancer cell lines. A study involving the NCI-60 cell line panel demonstrated that DMAN exhibits cytotoxicity with an IC50 value comparable to other known anticancer agents. This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of DMAN indicates that modifications to the nitrophenyl group and the malonate moiety can significantly affect its biological activity. For example, substituting different functional groups on the phenyl ring can either enhance or diminish cytotoxicity and antimicrobial efficacy. Research has shown that electron-withdrawing groups improve activity, while electron-donating groups tend to reduce it.

Case Studies

-

Cytotoxicity against Cancer Cells :

A study reported that DMAN showed promising results in inhibiting cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways. -

Antibacterial Efficacy :

In a comparative study of various malonate derivatives, DMAN was found to outperform several counterparts in inhibiting bacterial growth, particularly against resistant strains. This was attributed to its unique electronic properties conferred by the nitrophenyl group.

Propriétés

IUPAC Name |

dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOZURVAWKHIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.